
1-Prop-2-enylnaphthalene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-enylnaphthalene-2-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, characterized by the presence of an aldehyde group at the second position and a prop-2-enyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-enylnaphthalene-2-carbaldehyde typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method includes the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aqueous micellar medium . This method is advantageous due to the high yield and the low cost of starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1-Prop-2-enylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The prop-2-enyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 1-Prop-2-enylnaphthalene-2-carboxylic acid.
Reduction: Formation of 1-Prop-2-enylnaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Prop-2-enylnaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Prop-2-enylnaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The prop-2-enyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
2-(Ethynyloxy)naphthalene-1-carbaldehyde: Similar structure but with an ethynyloxy group instead of a prop-2-enyl group.
2-(Prop-2-en-1-yloxy)naphthalene-1-carbaldehyde: Similar structure but with an allyloxy group instead of a prop-2-enyl group.
Uniqueness: 1-Prop-2-enylnaphthalene-2-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an aldehyde and a prop-2-enyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Fórmula molecular |
C14H12O |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
1-prop-2-enylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H12O/c1-2-5-13-12(10-15)9-8-11-6-3-4-7-14(11)13/h2-4,6-10H,1,5H2 |
Clave InChI |
VGVVLKSHJJHAFW-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1=C(C=CC2=CC=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
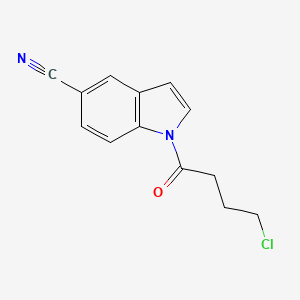
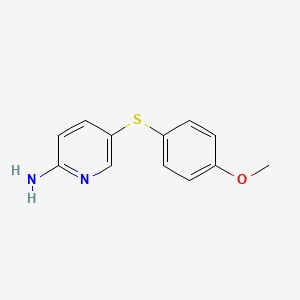
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)
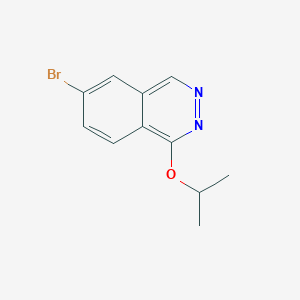
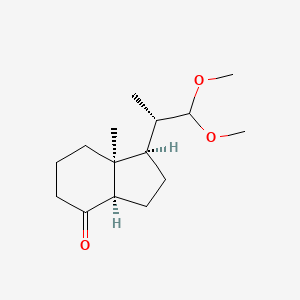
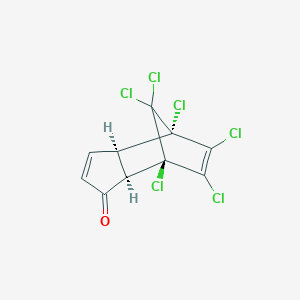
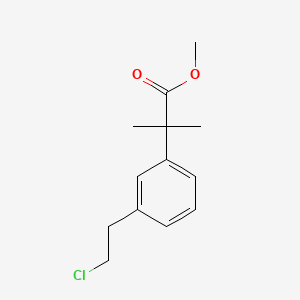

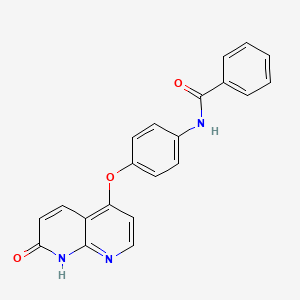
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)

